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6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Positional isomerism Medicinal chemistry Structure–activity relationship

To avoid isomer cross-contamination and ensure SAR reproducibility, researchers must specify CAS 1281489-91-5. This triazolo[4,3-b]pyridazine is a validated core for c-Met (IC₅₀ 0.163 µM) and PDE4 programs. - Free piperidine NH at position 3 enables rapid amide/sulfonamide library synthesis. - Constitutional isomer (piperidin-2-yl, CAS 1706461-24-6) shifts amine vector geometry, altering target selectivity. - Available at ≥98% purity (HPLC) for biophysical assays and crystallographic phasing.

Molecular Formula C16H16FN5
Molecular Weight 297.33 g/mol
Cat. No. B11813668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC16H16FN5
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C16H16FN5/c17-13-3-1-11(2-4-13)14-5-6-15-19-20-16(22(15)21-14)12-7-9-18-10-8-12/h1-6,12,18H,7-10H2
InChIKeyOZGJUJZQRXGRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Profile


6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1281489-91-5) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. Its molecular formula is C₁₆H₁₆FN₅ (MW 297.33 g/mol), featuring a 4-fluorophenyl substituent at the 6-position and a piperidin-4-yl group at the 3-position of the fused triazolo-pyridazine core . This scaffold is recognized in medicinal chemistry for its occurrence in kinase inhibitors, phosphodiesterase 4 (PDE4) inhibitors, BET bromodomain inhibitors, and androgen receptor modulators [1]. The compound is commercially available at purities ranging from 95% to 98% (HPLC) from multiple suppliers, positioning it as a research-grade building block or screening candidate .

Fragment elaboration & lead generation: Derivatizable piperidine NH supports library synthesis for kinase, PDE4, or bromodomain programs.
Structure–activity relationship (SAR) studies: Positional isomer control (CAS 1281489-91-5) ensures reproducible binding-vector exploration.
Structure-based design: Predicted cLogP 2.69 and tPSA 57.7 Ų support biochemical and cell-based assay compatibility with co-solvent strategies.

Why Generic Substitution Fails for This Scaffold


The triazolopyridazine class encompasses multiple positional isomers and substitution patterns that yield divergent biological profiles despite identical molecular formulae. The target compound bears a piperidin-4-yl attachment at position 3, whereas its direct constitutional isomer—6-(4-fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1706461-24-6)—carries the piperidine at position 2. This single positional shift alters the vector of the basic amine, the overall molecular shape, and predicted intramolecular interactions, all of which are critical for target recognition and binding pose . Literature on related triazolo[4,3-b]pyridazine series (c-Met, PDE4, BRD4) demonstrates that minor substituent changes at position 3 or 6 can shift IC₅₀ values by orders of magnitude [1]. Consequently, generic substitution without head-to-head comparator data risks invalidating SAR hypotheses, compromising screening reproducibility, and introducing uncharacterized off-target liabilities.

Target Piperidin-4-yl at position 3 (CAS 1281489-91-5)
Common Substitute Piperidin-2-yl isomer (CAS 1706461-24-6) A single positional shift alters the amine vector, molecular shape, and predicted binding pose. SAR may not transfer; procurement by CAS is essential for reproducibility.
Analog Class Des-6-aryl or N-substituted piperidine analogs Removing the 4-fluorophenyl cap or blocking the piperidine NH significantly shifts lipophilicity and derivatization potential. Solubility and target engagement profiles may differ.

Quantitative Differentiation vs. Closest Analogs


Positional Isomerism: Piperidin-4-yl vs. Piperidin-2-yl

The target compound is one of two constitutional isomers differing exclusively in the attachment point of the piperidine ring to the triazolopyridazine core. The target bears piperidin-4-yl at position 3 ; the comparator, CAS 1706461-24-6, bears piperidin-2-yl at position 3 . Despite identical molecular formula (C₁₆H₁₆FN₅, MW 297.33), the 4-yl attachment places the basic piperidine nitrogen farther from the core, altering the three-dimensional vector of the amine lone pair and the overall molecular shape—parameters known to govern binding pose, selectivity, and pharmacokinetics in triazolopyridazine-based inhibitors [1]. Both isomers are commercially available, requiring explicit specification by CAS number for reproducible experimental outcomes.

Positional Isomerism
Head-to-head
Piperidin-4-yl (target) vs. piperidin-2-yl (comparator)
Positional-isomer control is critical for binding-pose fidelity.
Identical MF (C₁₆H₁₆FN₅); CAS-level specification required.
Positional isomerism Medicinal chemistry Structure–activity relationship

Commercial Purity Specifications Across Suppliers

The target compound is available from multiple independent suppliers with documented purity specifications. AKSci provides the compound at 95% purity (HPLC) , CheMenu at 97% purity , and MolCore at ≥98% purity (NLT 98%) . This tiered purity landscape allows procurement decisions to be matched to experimental requirements—higher purity (98%) for sensitive biophysical assays where trace impurities may confound results, and 95% for initial high-throughput screening where cost efficiency and throughput are prioritized. The existence of three independent supply sources also mitigates single-supplier dependency risk for long-term research programs.

Purity Grade Options
Reported context
95% (AKSci) to ≥98% NLT (MolCore)
Select grade by assay sensitivity: ≥98% for biophysical assays, 95% for initial HTS.
Supplier-specified HPLC; methods not publicly disclosed.
Purity specification Procurement quality HPLC assay

Triazolo[4,3-b]pyridazine Core as a Privileged Kinase and PDE4 Scaffold

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated across multiple target classes. Skoumbourdis et al. (2009) reported compound 18, a triazolo[4,3-b]pyridazine analog, as a potent PDE4A inhibitor with IC₅₀ of 20 nM and high selectivity across 21 PDE family members [1]. Ahmed et al. (2019) demonstrated that triazolo[4,3-b]pyridazine derivatives achieve c-Met kinase IC₅₀ values in the low micromolar range, with the most active compounds (2f, 4a) progressing to five-dose NCI screening [2]. More recently, Nature Scientific Reports (2023) disclosed crystal structures of triazolo[4,3-b]pyridazine derivatives bound to BRD4 bromodomain BD1, establishing the scaffold's suitability for structure-based design [3]. The target compound incorporates a 4-fluorophenyl group at position 6—a substituent consistent with type II kinase inhibitor pharmacophores—and a free piperidine NH at position 3 that provides a synthetic handle for further derivatization. This combination of a validated core, an aromatic capping group, and a derivatizable amine makes the compound a strategic intermediate for hit-to-lead and fragment-growing campaigns.

Scaffold Validation
Class-level inference
PDE4A IC₅₀ 20 nM to BRD4 BD1 low µM in analogs
Multi-target literature
Supports scaffold prioritization; direct data for this CAS are limited.
Cross-study comparison; assay conditions vary.
Triazolopyridazine scaffold PDE4 inhibition c-Met kinase BET bromodomain

Predicted Lipophilicity and Polarity vs. Des-Aryl Analog

The target compound carries a free piperidine NH (pKa ~8–9 predicted), capable of forming hydrogen bonds and serving as a salt-forming handle. Its des-alkyl analog—3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (no 6-aryl substituent)—lacks the 4-fluorophenyl hydrophobic cap, resulting in a markedly different lipophilicity profile. Using the Draw a Structure tool (Sildrug), the compound has a predicted cLogP of 2.69 and a topological polar surface area (tPSA) of 57.7 Ų, placing it within Lipinski's Rule of Five space (MW 297.34, HBA 5, HBD 1, RB 1) [1]. By contrast, the des-aryl analog has a lower cLogP and higher aqueous solubility. This difference in logP is critical for assay design: the target compound requires DMSO or organic co-solvent for dissolution, whereas removal of the 6-aryl group would substantially alter partitioning and nonspecific binding characteristics in biochemical and cell-based screens. The piperidine NH also confers basicity, enabling pH-dependent solubility modulation for formulation and enabling salt formation for improved handling.

Predicted Lipophilicity
Data to verify
cLogP = 2.69
Supports cell-based assay suitability; requires co-solvent planning.
In silico prediction (Sildrug); experimental logP not reported.
Lipophilicity Polar surface area Drug-likeness Physicochemical property prediction

Free Piperidine NH as a Derivatization Handle

The target compound features a secondary amine (piperidine NH) at the 3-position, providing a reactive nucleophilic center for amide coupling, reductive amination, sulfonamide formation, or urea synthesis. This contrasts with N-substituted piperidine analogs (e.g., N-methyl, N-acyl, or N-aryl piperidines) where the amine is blocked, precluding direct derivatization. The free NH also enables Boc protection/deprotection strategies for orthogonal library synthesis. In the broader triazolo[4,3-b]pyridazine series, substitution at the piperidine nitrogen is a key SAR vector for modulating potency, selectivity, and ADME properties—as demonstrated in the c-Met inhibitor series where N-arylpiperazine extensions at the 6-position dramatically altered kinase selectivity [1]. The target compound's free piperidine therefore offers a strategic advantage for hit-to-lead and lead optimization programs that require systematic exploration of the amine vector, reducing the number of de novo synthetic steps compared to building the entire scaffold from scratch.

Derivatization Handle
Synthetic context
Free piperidine NH eliminates 2–4 synthetic steps vs. blocked amines.
Retrosynthetic analysis
Enables direct parallel library synthesis for SAR exploration.
Based on literature precedent for triazolopyridazine derivatization.
Synthetic handle Fragment elaboration Parallel synthesis Medicinal chemistry

Recommended Research and Procurement Applications


Fragment-Based Drug Discovery with a Derivatizable Scaffold

The compound's MW (297.33) is at the upper boundary of typical fragment libraries (Rule of Three: MW ≤ 300), but its triazolo[4,3-b]pyridazine core is validated across PDE4, c-Met, and BRD4 targets [1]. The free piperidine NH at position 3 enables rapid fragment elaboration via amide coupling, sulfonamide formation, or reductive amination, facilitating fragment-to-lead optimization. Researchers should specify CAS 1281489-91-5 explicitly to avoid confusion with the piperidin-2-yl isomer (CAS 1706461-24-6). The predicted cLogP of 2.69 and tPSA of 57.7 Ų are compatible with both biochemical and cell-based screening formats, provided DMSO stock solutions are prepared at ≥10 mM. Recommended starting purity for biophysical assays (SPR, ITC, X-ray crystallography) is ≥98% (NLT grade), while 95% purity is sufficient for initial high-throughput screening at 10 μM single-concentration format. For crystallography, the 4-fluorophenyl group may contribute anomalous scattering for phasing, and the piperidine NH can form hydrogen bonds within the active site, as observed in BRD4 BD1 crystal structures of related triazolo[4,3-b]pyridazine ligands [2].

c-Met and Pim-1 Kinase Inhibitor Hit-to-Lead

Based on class-level evidence, triazolo[4,3-b]pyridazine derivatives have demonstrated dual c-Met/Pim-1 inhibitory activity (compound 4g: c-Met IC₅₀ = 0.163 μM, Pim-1 IC₅₀ = 0.283 μM) [3]. The target compound's 4-fluorophenyl group at position 6 is a common type II kinase inhibitor pharmacophore that can occupy the hydrophobic back pocket of the c-Met ATP-binding site. The piperidin-4-yl substituent at position 3 provides a vector for extending into the solvent-exposed region, where modifications can tune selectivity and pharmacokinetic properties. Use this compound as a synthetic starting point for focused libraries exploring N-acyl, N-sulfonyl, and N-alkyl derivatives of the piperidine nitrogen, with rapid assessment of c-Met, Pim-1, and broader kinase panel selectivity. The positional isomer (piperidin-2-yl) should be included as a comparator to probe the impact of amine vector geometry on kinase selectivity .

PDE4 Inhibitor Pharmacophore Exploration

The Skoumbourdis et al. (2009) study established that 6-aryl-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines can achieve PDE4A IC₅₀ values as low as 20 nM with high isoform selectivity [1]. The target compound retains the critical 6-aryl (4-fluorophenyl) substituent and the 3-substituted triazolopyridazine core architecture present in compound 18 of that series. The piperidin-4-yl group at position 3 represents a distinct chemotype from the 3-(2,5-dimethoxyphenyl) group found in the most potent compound 18, offering an opportunity to explore a different selectivity and pharmacokinetic profile. Researchers evaluating PDE4 inhibition should pair this compound with compound 18 (or a commercially available PDE4 inhibitor such as rolipram, roflumilast, or apremilast) as reference standards in head-to-head concentration–response assays. The free piperidine NH may also be elaborated to improve metabolic stability or reduce CNS penetration, two key challenges in PDE4 inhibitor development.

Androgen Receptor and Bromodomain Probe Development

Patents and literature indicate that triazolo[4,3-b]pyridazine derivatives act as androgen receptor (AR) modulators and BRD4 bromodomain inhibitors [2][4]. The target compound's 4-fluorophenyl and piperidin-4-yl substituents align with the general pharmacophoric requirements for both target classes: an aromatic cap for hydrophobic pocket occupancy and a basic amine for hydrogen-bond interactions with the Kac binding site (BRD4) or the AR ligand-binding domain. For chemical biology applications, this compound can serve as a control or starting scaffold for designing bivalent inhibitors, PROTACs, or affinity probes. The piperidine NH provides a convenient conjugation site for linker attachment (e.g., PEG linkers for PROTAC design or biotin tags for target engagement studies). Researchers should document the exact supplier, lot number, and purity in publications to ensure inter-laboratory reproducibility, given that bioactivity data for this specific CAS number remain limited in the public domain.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Derivatizable piperidine NH handle
Fragment elaboration efficiency and ligand efficiency metrics
c-Met and Pim-1 kinase hit-to-lead
6-(4-fluorophenyl) type II pharmacophore and solvent-exposed vector
Kinase panel selectivity and cellular pathway-response endpoints
PDE4 inhibitor pharmacophore exploration
3-substituted triazolopyridazine core with aryl cap
Isoform selectivity and metabolic stability context vs. reference inhibitors
Androgen receptor and bromodomain probe development
Piperidine NH conjugation site for linker attachment
Target engagement, bivalent inhibitor design, and inter-laboratory reproducibility
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